molecular formula C19H17N5O B10995173 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide

Cat. No.: B10995173
M. Wt: 331.4 g/mol
InChI Key: SUHWJQZCGOKEJS-UHFFFAOYSA-N
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Description

1-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide is a complex organic compound that features a unique combination of an indole ring, a triazole ring, and a carboxamide group

Preparation Methods

The synthesis of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide typically involves multiple steps, including the formation of the indole ring, the triazole ring, and the subsequent coupling of these moieties. The synthetic route may involve the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling of Indole and Triazole Rings: The final step involves the coupling of the indole and triazole rings through a carboxamide linkage. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

1-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the indole or triazole rings are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: The compound can bind to enzymes and inhibit their activity, leading to the disruption of metabolic pathways.

    Interaction with Receptors: It can interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    DNA Intercalation: The compound may intercalate into DNA, disrupting DNA replication and transcription processes.

The specific molecular targets and pathways involved depend on the biological context and the specific application being studied.

Comparison with Similar Compounds

1-Methyl-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1H-indole-2-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of an indole ring, a triazole ring, and a carboxamide group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H17N5O

Molecular Weight

331.4 g/mol

IUPAC Name

1-methyl-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]indole-2-carboxamide

InChI

InChI=1S/C19H17N5O/c1-23-17-5-3-2-4-15(17)10-18(23)19(25)22-16-8-6-14(7-9-16)11-24-13-20-12-21-24/h2-10,12-13H,11H2,1H3,(H,22,25)

InChI Key

SUHWJQZCGOKEJS-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2C=C1C(=O)NC3=CC=C(C=C3)CN4C=NC=N4

Origin of Product

United States

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